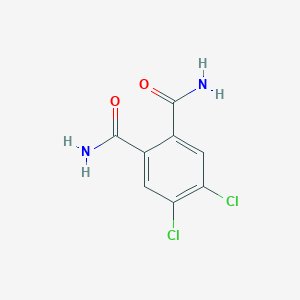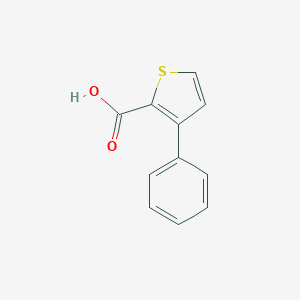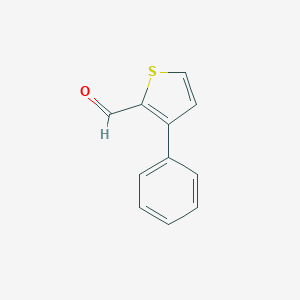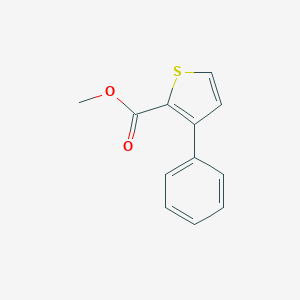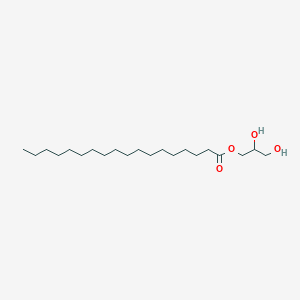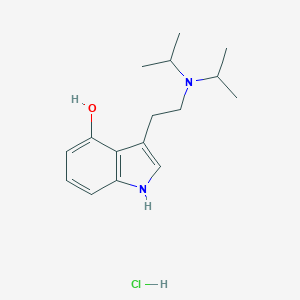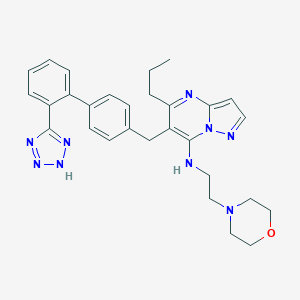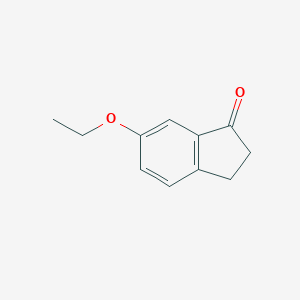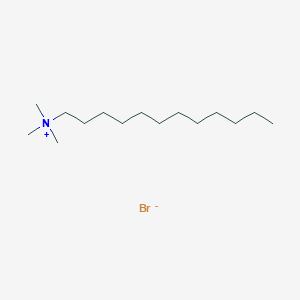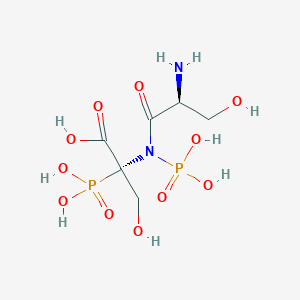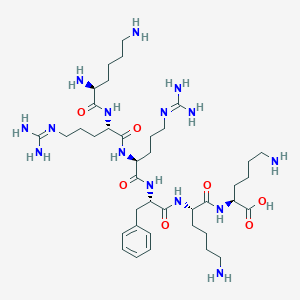
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine (KR-12) is a synthetic peptide that has been extensively studied for its potential applications in various fields of science. KR-12 is a cationic peptide that is composed of six amino acids and has a net positive charge. This peptide has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the disruption of the cell membrane of microorganisms. The cationic nature of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine allows it to interact with the negatively charged cell membrane, leading to membrane destabilization and cell death. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have immunomodulatory properties, which may contribute to its antimicrobial and anticancer effects.
Efectos Bioquímicos Y Fisiológicos
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a range of microorganisms, making it a useful tool for studying microbial infections. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have low toxicity, making it a safer alternative to traditional antimicrobial agents.
One limitation of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its cost. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine using SPPS techniques can be expensive, making it difficult to produce large quantities of the peptide. Additionally, the mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. One area of interest is the development of new antimicrobial agents based on the structure of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. Additionally, the immunomodulatory properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be explored further for potential applications in treating inflammatory diseases. Finally, the anticancer properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be investigated further for potential use in cancer treatment.
Métodos De Síntesis
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the coupling of amino acids in a specific sequence using a resin-bound peptide as a starting material. The process involves several steps, including deprotection, coupling, and cleavage of the peptide from the resin.
Aplicaciones Científicas De Investigación
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been extensively studied for its potential applications in various fields of science. In the medical field, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have antimicrobial and antiviral properties. It has been demonstrated to be effective against a range of microorganisms, including bacteria, fungi, and viruses. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anticancer properties, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
141363-42-0 |
|---|---|
Nombre del producto |
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine |
Fórmula molecular |
C39H71N15O7 |
Peso molecular |
862.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H71N15O7/c40-19-7-4-14-26(43)32(55)50-28(17-10-22-48-38(44)45)33(56)51-29(18-11-23-49-39(46)47)35(58)54-31(24-25-12-2-1-3-13-25)36(59)52-27(15-5-8-20-41)34(57)53-30(37(60)61)16-6-9-21-42/h1-3,12-13,26-31H,4-11,14-24,40-43H2,(H,50,55)(H,51,56)(H,52,59)(H,53,57)(H,54,58)(H,60,61)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
DIQJFAIJAGXALW-HPMAGDRPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Secuencia |
KRRFKK |
Sinónimos |
Lys-Arg-Arg-Phe-Lys-Lys lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine SQ 32429 SQ-32429 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



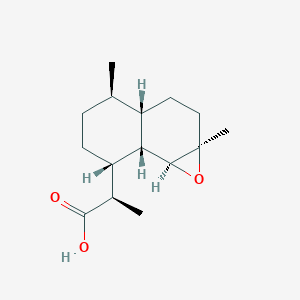
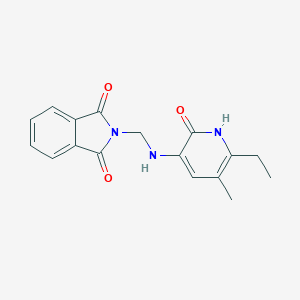
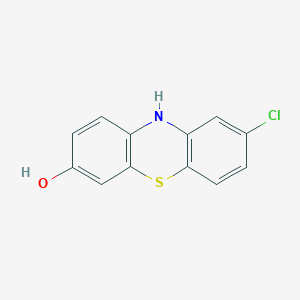
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
